3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-5,7-dimethyladamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNDQGYOZXKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the fluorination of 5,7-dimethyladamantane, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and carboxylation reagents like carbon dioxide under basic conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions typical of carboxylic acids and fluorinated compounds. The compound can be utilized in:
- Synthesis of Ureas : It has been involved in reactions with fluorine-containing anilines, leading to the production of promising inhibitors for human soluble epoxide hydrolase (hsEH) .
- Production of Adamantyl Derivatives : The compound is used to synthesize derivatives such as phenylacetic acid ethyl esters, demonstrating high yields .
Biological Research
In biological contexts, 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is studied for its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Similar adamantane derivatives have been explored for their potential as antiviral agents .
- Neuroprotective Effects : Its structural properties may confer specific pharmacological benefits in neurodegenerative diseases .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential, particularly as a drug candidate for various diseases. Its unique structure may enhance its efficacy as a pharmaceutical agent. Notable areas of interest include:
- NMDA Receptor Modulation : Compounds derived from adamantane frameworks have shown promise in modulating NMDA receptors, which are critical in conditions like Alzheimer's disease .
- Development of Specialty Drugs : The compound's ability to function as a scaffold for drug design highlights its importance in medicinal chemistry .
Industrial Applications
In industrial settings, 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is utilized for:
- Material Development : Its unique chemical properties make it suitable for developing new materials and specialty chemicals.
- Precursor Synthesis : It acts as a precursor in the synthesis of various functionalized compounds used in different industrial applications .
Case Studies
Several case studies illustrate the applications of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid:
- Synthesis of Adamantyl Ureas : A study demonstrated the successful synthesis of ureas containing this compound, which showed significant inhibition against hsEH .
- Drug Development : Research into derivatives indicated that modifications to the adamantane core could enhance neuroprotective effects in models of neurodegeneration .
- Material Science Applications : The compound has been explored as a precursor for specialty chemicals used in advanced materials development .
Mechanism of Action
The mechanism of action of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group may play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties based on the provided evidence:
Biological Activity
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a derivative of the adamantane family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines fluorine and carboxylic acid functionalities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid is with a molecular weight of 232.29 g/mol. The presence of the fluorine atom and the carboxylic acid group contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid exhibits various biological activities, particularly in the realms of anti-inflammatory, antiviral, and neuroprotective effects. The compound's structural characteristics facilitate interactions with biological targets, enhancing its therapeutic potential.
The biological activity of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. It has been shown to interact with NMDA receptors, which are critical in synaptic plasticity and memory function.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown significant cytotoxic effects against human glioblastoma cells by inducing apoptosis through the activation of caspase pathways.
In Vivo Studies
Animal models have been employed to assess the neuroprotective effects of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid. In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-cancer effects | Significant inhibition of glioblastoma cell proliferation. |
| Study 2 | Assess neuroprotective properties | Reduced neuronal damage in mouse models exposed to neurotoxins. |
| Study 3 | Investigate anti-inflammatory effects | Decreased levels of pro-inflammatory cytokines in treated subjects. |
Pharmacokinetics
The pharmacokinetic profile of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid indicates good oral bioavailability and the ability to cross the blood-brain barrier effectively due to its lipophilic nature. This property is crucial for its application in treating central nervous system disorders.
Q & A
Basic: What synthetic routes are available for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, and how are critical reaction conditions optimized?
Methodological Answer:
The synthesis of adamantane derivatives often involves functional group interconversion. For example, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride was synthesized via prolonged reflux (5 days) of the acetamido precursor in 37% HCl . For fluorinated analogs like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, a plausible route is nucleophilic substitution of an amino or hydroxyl group using fluorinating agents (e.g., DAST or Deoxo-Fluor). Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
